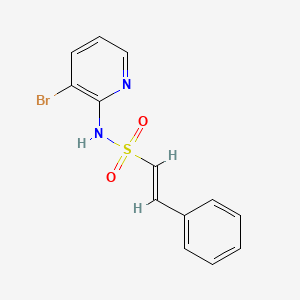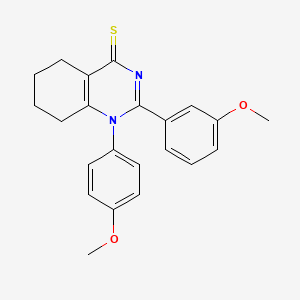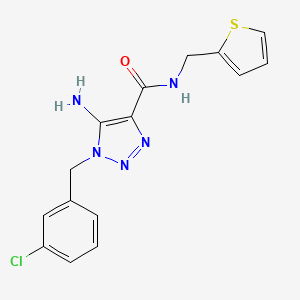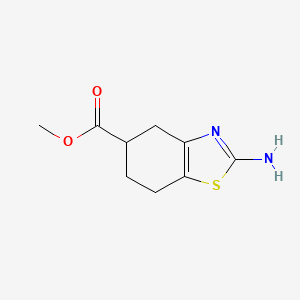
4-(4-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C15H12ClN3 and its molecular weight is 269.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Structural Studies
4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been investigated for its properties when reacted with various transition metals. These complexes were analyzed using spectroscopic methods and thermal analyses, revealing potential in antibacterial activity (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015) Spectroscopic, Structural, Thermal and Antimicrobial Studies.
Molecular Structure and Spectroscopic Characterization
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations were performed on related compounds, contributing insights into their molecular structure, spectroscopic characterization, and potential biological applications (Wazzan, Al-Qurashi, & Faidallah, 2016) DFT/ and TD-DFT/PCM Calculations of Molecular Structure, Spectroscopic Characterization.
Antimicrobial Evaluation
The compound's derivatives have shown promise in antimicrobial applications. The synthesis and evaluation of new pyrimidines and condensed pyrimidines, including the reactions of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyridine-5-carbonitrile, have demonstrated antibacterial activity against various bacteria (Abdelghani, Said, Assy, & Hamid, 2017) Synthesis and Antimicrobial Evaluation of Some New Pyrimidines and Condensed Pyrimidines.
Crystallographic Analysis
Crystallographic studies of related dihydropyridine derivatives have provided valuable information on their structural properties, which are essential for understanding their potential applications in various scientific fields (Asiri, Al-Youbi, Faidallah, & Ng, 2011) 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(4-chlorophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile.
Physical Properties in Solvents
Investigations into the physical properties of dihydropyridine derivatives in solvents like dimethyl sulfoxide have been conducted. These studies are significant for understanding the solute-solvent interactions and the behavior of these compounds under different conditions (Baluja & Talaviya, 2016) Density, Sound Speed, and Viscosity of Dihydropyridine Derivatives in Dimethyl Sulfoxide at Different Temperatures.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6,15,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBZMCLWKAGQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2838225.png)


![3-chloro-N-[(4-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2838232.png)
![rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B2838234.png)


![1-[(Naphthalen-1-yl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2838237.png)
![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)


![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)


